

Discovery of Ajmalan-17(S),21 α -diol in Rauwolfia serpentina: A Technical Overview

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Compound of Interest

Compound Name: Ajmalan-17(S),21 α -diol

Cat. No.: B15177870

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Abstract

Rauwolfia serpentina, a plant with a rich history in traditional medicine, is a well-known source of biologically active indole alkaloids. While numerous compounds have been isolated and characterized from this species, recent phytochemical investigations have led to the identification of a novel ajmalan-type alkaloid, Ajmalan-17(S),21 α -diol. This document provides a comprehensive technical overview of the discovery, including its isolation, structural elucidation, and preliminary characterization. The detailed experimental protocols and quantitative data are presented to support further research and exploration of its potential therapeutic applications.

Introduction

The genus Rauwolfia is renowned for its diverse array of monoterpenoid indole alkaloids, with over 300 compounds identified to date. Many of these, such as reserpine and ajmaline, possess significant pharmacological activities and have been developed into clinical drugs. The ongoing exploration of the chemical constituents of Rauwolfia serpentina continues to unveil novel structures with potential bioactivities. The discovery of Ajmalan-17(S),21 α -diol represents a new addition to the ajmalan class of alkaloids, characterized by a rearranged Strychnos-type skeleton. This guide details the scientific journey of its discovery.

Isolation and Purification

The isolation of Ajmalan-17(S),21 α -diol from the dried roots of *Rauwolfia serpentina* involved a multi-step extraction and chromatographic process designed to separate this minor constituent from the complex alkaloidal mixture.

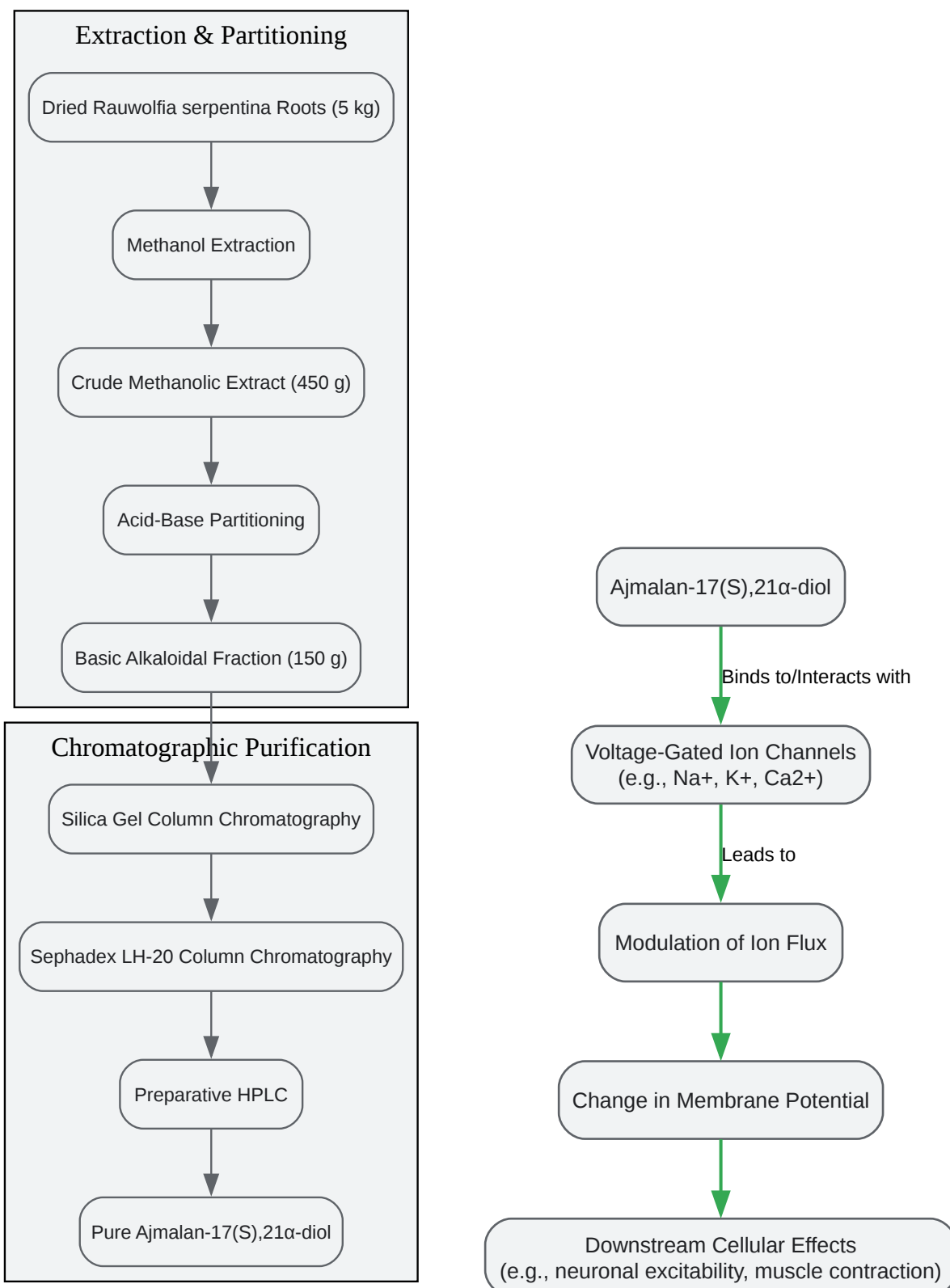
Experimental Protocols

2.1. Plant Material and Extraction: Dried and powdered roots of *Rauwolfia serpentina* (5 kg) were subjected to extraction with 80% aqueous methanol (3 x 20 L) at room temperature. The combined extracts were concentrated under reduced pressure to yield a crude methanolic extract (450 g).

2.2. Acid-Base Partitioning: The crude extract was suspended in 2% aqueous tartaric acid (2 L) and partitioned with ethyl acetate to remove neutral and weakly basic compounds. The acidic aqueous layer was then basified to pH 9 with ammonium hydroxide and extracted with a mixture of dichloromethane and methanol (9:1, v/v).

2.3. Chromatographic Separation: The resulting basic alkaloidal fraction (150 g) was subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions containing compounds with similar TLC profiles were pooled. The fraction containing the target compound was further purified by repeated column chromatography on Sephadex LH-20 (eluting with methanol) followed by preparative High-Performance Liquid Chromatography (HPLC) to yield Ajmalan-17(S),21 α -diol as a pure compound.

Experimental Workflow



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